molecular formula C11H16N2 B101318 1-Benzylpyrrolidin-3-amine CAS No. 18471-40-4

1-Benzylpyrrolidin-3-amine

Cat. No.: B101318
CAS No.: 18471-40-4
M. Wt: 176.26 g/mol
InChI Key: HBVNLKQGRZPGRP-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidin-3-amine is a privileged chemical scaffold in medicinal chemistry, recognized for its significant value in neuroscience research, particularly in the development of Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative diseases. This compound serves as a critical synthetic intermediate and core structural motif in the design of novel therapeutic agents targeting Alzheimer's disease pathology . Researchers utilize this pyrrolidine-based structure to create hybrids that independently engage multiple pathological targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase-1 (BACE-1), thereby addressing cholinergic deficit, amyloid-beta aggregation, and oxidative stress in a synergistic manner . The molecule's capacity to extend into the catalytic anionic site of enzymes makes it a versatile building block for constructing potential inhibitors. Its application is fundamental in pioneering new strategies that move beyond single-target approaches, offering a promising pathway for the creation of next-generation cognitive enhancers and neuroprotective agents .

Properties

IUPAC Name

1-benzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVNLKQGRZPGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373442
Record name 1-benzylpyrrolidin-3-amine
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18471-40-4
Record name 1-benzylpyrrolidin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-aminopyrrolidine
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Advanced Synthetic Methodologies and Chemical Transformations of 1 Benzylpyrrolidin 3 Amine

Stereoselective Synthesis Approaches

Achieving high stereoselectivity is paramount in the synthesis of chiral amines like 1-benzylpyrrolidin-3-amine. The spatial arrangement of the amino group on the pyrrolidine (B122466) ring is critical for its biological function and interaction with target molecules. researchgate.net Consequently, synthetic strategies are often designed to control the stereochemistry at the C3 position of the pyrrolidine core.

Asymmetric Reduction Techniques for Prochiral Precursors

The most direct precursor to this compound is the prochiral ketone, 1-benzyl-3-pyrrolidinone (B141626). Asymmetric transformation of this ketone into a single enantiomer of the amine is a highly sought-after strategy. This can be achieved through enzymatic processes or by using chiral chemical reagents.

The asymmetric reduction of 1-benzyl-3-pyrrolidinone is a key transformation for accessing chiral derivatives. While direct asymmetric reductive amination is one pathway, another involves the stereoselective reduction of the ketone to a chiral alcohol, which can then be converted to the amine.

Biocatalytic methods have shown considerable promise in this area. The enzymatic reduction of 1-benzyl-3-pyrrolidinone can produce enantiopure (S)-1-benzyl-3-pyrrolidinol with high optical purity. sigmaaldrich.com This transformation is often accomplished using ketoreductases or whole-cell systems like Daucus carota (carrot) roots. analis.com.my The resulting chiral alcohol serves as a valuable intermediate that can be converted to the desired amine in a subsequent step, for instance, via a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine surrogate.

Another approach to obtaining enantiomerically pure this compound is through the chemical resolution of the racemic mixture. This method involves using a chiral resolving agent, such as a derivative of tartaric acid (e.g., D-dibenzoyl-tartaric acid or L-dibenzoyl-tartaric acid), to form diastereomeric salts with the racemic amine. google.com Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequent treatment of the separated salt with a base liberates the desired enantiomerically pure amine. google.com For example, using L-dibenzoyl-tartaric acid (L-DBTA) results in the precipitation of the salt with (S)-1-benzyl-3-aminopyrrolidine, while the (R)-enantiomer remains in the solution. google.com

Chiral reducing agents are instrumental in converting prochiral ketones and imines into chiral alcohols and amines with high enantioselectivity. While specific documented use of Lithium Triethylborohydride for the direct asymmetric reductive amination of 1-benzyl-3-pyrrolidinone is not prevalent, the principle applies to a range of chiral hydride reagents. These reagents create a chiral environment during the hydride transfer to the C=O or C=N double bond, favoring the formation of one stereoisomer over the other.

Examples of such systems include those derived from borane (B79455) and chiral auxiliaries like α-pinene, or modified aluminum and borohydride (B1222165) reagents. For instance, sodium borohydride used in conjunction with metal salts like magnesium chloride (MgCl2) or zinc chloride (ZnCl2) has been shown to enhance stereoselectivity in the reduction of related pyrrolidine systems. analis.com.my In these cases, the metal ion can coordinate to the carbonyl oxygen, leading to a more rigid transition state and influencing the direction of the hydride attack.

Direct Amination Strategies

Direct reductive amination is an atom-economical and efficient one-pot method for converting a ketone directly into an amine. This process involves the reaction of the carbonyl compound, 1-benzyl-3-pyrrolidinone, with an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt) to form an intermediate imine or enamine in situ. This intermediate is then immediately reduced to the target amine, this compound, without being isolated. acs.org

The choice of reducing agent is critical to avoid the side-reaction of reducing the starting ketone to an alcohol. Various catalysts and reducing agents can be employed for this transformation. Transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, in the presence of a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent), are effective for this purpose. rsc.orgmdpi.com For example, iridium-polyvinylpyrrolidone (Ir-PVP) catalysts have demonstrated high efficiency in the reductive amination of related keto-acids. rsc.org

Enantiospecific Transformations

The synthesis of specific enantiomers of this compound derivatives is of significant interest, particularly for pharmaceutical applications where stereochemistry can dictate biological activity.

Burgess-Type Transformations for Fluorinated Derivatives

A notable enantiospecific synthesis of (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine utilizes a Burgess-type transformation. acs.org This method provides a route to trans-3-fluoro-4-aminopyrrolidine with complete stereospecificity. acs.org The process is scalable and avoids the need for chromatography by using crystalline intermediates that allow for the rejection of byproducts and impurities. acs.org

In situ Formation of Boc-Burgess Reagents

To overcome the high cost and instability of traditional Burgess reagents on a large scale, a process involving the in situ formation of a Boc-Burgess reagent has been developed. acs.org This approach allows for the creation of a chiral cyclic sulfamate (B1201201) from inexpensive starting materials. acs.org The stability of the intermediates in this process can be monitored using techniques like ReactIR, enabling its application on a multikilogram scale. acs.org

Functionalization and Derivatization Strategies

The ability to introduce additional functional groups onto the this compound scaffold is crucial for creating a diverse range of analogs with potentially different biological activities.

Introduction of Additional Functional Groups

A variety of strategies can be employed to introduce new functional groups. The Ugi four-component reaction has been used for the diversity-oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues, where the primary amine of a derivative of this compound is a key component. researchgate.net This multicomponent reaction allows for the variation of different aldehydes and carboxylic acids to generate a library of compounds. researchgate.net

Furthermore, novel this compound derivatives containing piperidine (B6355638) groups have been synthesized and shown to exhibit interesting biological activities. encyclopedia.pubmdpi.com These syntheses often involve coupling the pyrrolidine core with a piperidine moiety, highlighting the modular nature of these synthetic approaches.

The chemical flexibility of the pyrrolidine nucleus allows for a wide range of structural modifications, which can significantly impact the therapeutic effectiveness of the resulting compounds. bohrium.com For example, 17 different analogs of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine were synthesized and characterized, demonstrating the breadth of possible derivatizations. bohrium.com

Below is a table summarizing some of the key transformations and strategies discussed:

Transformation/StrategyDescriptionKey Reagents/ConditionsProduct TypeReference
Acylation, Esterification, Reduction, Ring Closing Sequential reactions to form the core structure.N-formyl-L-aspartic anhydride, KBH4, H2SO4(S)-1-benzylpyrrolidin-3-amine researchgate.net
Debenzylation Removal of the N-benzyl group to yield the free amine.Catalytic hydrogenation3-aminopyrrolidine (B1265635) derivatives researchgate.netbeilstein-journals.org
Burgess-Type Transformation Enantiospecific synthesis of fluorinated derivatives.Burgess reagent(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine acs.org
In situ Boc-Burgess Reagent Formation Scalable and cost-effective method for creating chiral cyclic sulfamates.In situ formed Boc-Burgess reagentChiral cyclic sulfamate acs.org
Ugi Four-Component Reaction Diversity-oriented synthesis of complex analogs.Aldehydes, carboxylic acids, isocyanides1-benzyl-pyrrolidine-3-ol analogues researchgate.net
Derivatization with Piperidine Introduction of a piperidine moiety.Coupling reactionsThis compound derivatives with piperidine groups encyclopedia.pubmdpi.com

Synthesis of Amide Derivatives (e.g., 4''-Methylsulfanyl-biphenyl-4-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide)

The synthesis of amide derivatives from this compound is a fundamental transformation that allows for the introduction of a wide array of functional groups, significantly modifying the parent molecule's properties. A key example is the formation of amides with complex carboxylic acids, such as 4''-methylsulfanyl-biphenyl-4-carboxylic acid.

The general strategy for forming such an amide bond involves the reaction of the primary amine group of this compound with an activated form of the carboxylic acid. Standard peptide coupling protocols are often employed. These methods typically involve activating the carboxylic acid (like 4-Biphenylcarboxylic acid or its derivatives) to make it more susceptible to nucleophilic attack by the amine. cdhfinechemical.comnih.gov

General Reaction Scheme:

This compound + 4''-Methylsulfanyl-biphenyl-4-carboxylic acid → (in the presence of a coupling agent) → 4''-Methylsulfanyl-biphenyl-4-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide

Common coupling agents used in this type of synthesis include carbodiimides (like DCC or EDC) often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride or oxalyl chloride, which then readily reacts with the amine. The synthesis of related thiazolidinone amides from biphenyl-4-carboxylic acid hydrazide has also been reported, showcasing the versatility of this acid scaffold. researchgate.net

Reagent/ComponentFunction
This compoundNucleophile (amine source)
4''-Methylsulfanyl-biphenyl-4-carboxylic acidElectrophile precursor
Coupling Agent (e.g., EDC/HOBt)Activates the carboxylic acid
Acyl Chloride (alternative)Activated form of the carboxylic acid
Organic Base (e.g., Triethylamine)Scavenges acid produced during the reaction
Solvent (e.g., DMF, DCM)Provides a medium for the reaction

Derivatization with Piperidine Moieties

The incorporation of piperidine moieties onto the this compound scaffold is a strategy employed to develop molecules with specific pharmacological profiles. nih.gov For instance, derivatives combining the 1-benzylpyrrolidine (B1219470) core with a piperidine group have been investigated as multifunctional agents for conditions like Alzheimer's disease, targeting enzymes such as cholinesterases and beta-secretase (BACE-1). nih.govmdpi.com

The synthesis of such derivatives can be achieved through several routes. One common approach is reductive amination, where the amine group of this compound reacts with a suitable piperidone derivative to form an imine, which is subsequently reduced to the desired amine linkage. researchgate.net Alternatively, the piperidine ring can be constructed through multi-component reactions or by cyclization of appropriate precursors. nih.gov The synthesis of various substituted piperidin-4-amine derivatives has been explored for their potential as antifungal, antihistaminic, and antimicrobial agents. researchgate.net

Research Findings on Piperidine Derivatization:

Novel this compound derivatives featuring piperidine groups have demonstrated both antiaggregatory and antioxidant effects. nih.gov

These hybrid molecules have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in addition to targeting BACE-1. nih.govmdpi.com

The synthesis often involves linking the two heterocyclic systems, for example, by reacting a brominated xanthine (B1682287) intermediate with amines like 1-benzylpiperidin-4-amine. nih.gov

Cross-Coupling Reactions for Complex Ligand Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of complex ligands from this compound. acs.orgekb.eg The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, allows for the arylation of the primary amine group of this compound with a variety of aryl halides or pseudohalides. acs.org

This methodology is crucial for creating ligands with extended aromatic systems, which are often essential for binding to biological targets or for applications in materials science. The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance. Ligands such as 2-(dimethylamino)-2'-(dicyclohexylphosphine)biphenyl (DavePhos) are often effective for the coupling of amines with aryl bromides and chlorides. researchgate.net These reactions have been applied to generate novel ligands for serotoninergic receptors and have enabled the rapid creation of libraries of N-alkyl- and N-arylphenothiazines. researchgate.netbeilstein-journals.org

Key Aspects of Cross-Coupling Reactions:

ParameterDescription
Catalyst Typically a Palladium(0) species, often generated in situ.
Ligand Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Josiphos-type ligands) are commonly used to facilitate the reaction.
Substrates This compound and an aryl halide (Br, Cl, I) or triflate.
Base A non-nucleophilic base, such as sodium tert-butoxide or potassium phosphate, is required.
Applications Synthesis of pharmaceuticals, organic materials, and novel catalytic ligands. acs.org

Catalytic Approaches in this compound Synthesis and Modification

Modern catalytic methods offer efficient and stereoselective pathways for both the synthesis of the core pyrrolidine structure and its subsequent modification.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a premier method for establishing stereocenters with high enantioselectivity. nih.govthieme-connect.com While often applied to the synthesis of chiral α-amino acids through the hydrogenation of enamides, this technology is also instrumental in creating chiral amine building blocks like enantioenriched 3-aminopiperidine and pyrrolidine derivatives. researchgate.netresearchgate.net For instance, the asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides using rhodium catalysts provides access to valuable chiral 3-aminopiperidines. researchgate.net This approach is atom-economical and can be applied to the synthesis of precursors to chiral this compound, ensuring the final product is obtained as a single enantiomer, which is often crucial for biological activity.

Cobalt-Catalyzed Cyclization in Pyrrolidine Synthesis

Cobalt-based catalysts provide a cost-effective and sustainable alternative to noble metals for the synthesis of pyrrolidine rings. organic-chemistry.orgresearchgate.net One notable method is the cobalt-catalyzed asymmetric hydroboration/cyclization of 1,6-enynes. nih.gov This reaction constructs the pyrrolidine ring and installs a boronate ester group simultaneously and with high enantioselectivity. The resulting product can be further functionalized, making this a versatile entry point to complex pyrrolidine derivatives. Another approach involves the cobalt-catalyzed reductive amination and cyclization of ketoacids, such as levulinic acid, with primary amines, offering a direct route to N-substituted pyrrolidines. organic-chemistry.orgresearchgate.net Radical cyclization using cobalt(II) porphyrin catalysts has also been shown to be effective for producing pyrrolidines and piperidines. researchgate.net

Copper-Catalyzed Amination of C(sp³)–H Bonds

Direct functionalization of C-H bonds represents a highly efficient strategy in organic synthesis. Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a powerful method for constructing pyrrolidine rings. rsc.orgorganic-chemistry.orgresearcher.life This reaction typically involves the generation of a nitrogen-centered radical from an amine precursor, which then undergoes a 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical at the δ-position. organic-chemistry.orgsustech.edu.cn Subsequent copper-mediated oxidative cyclization forms the C-N bond, completing the pyrrolidine ring. This approach is advantageous as it starts from readily available acyclic amines and avoids the need for pre-functionalized substrates, offering a direct and atom-economical pathway to the pyrrolidine core structure. rsc.orgresearcher.life

Reaction Mechanisms and Mechanistic Studies

The transformation of this compound and its derivatives is often governed by intricate reaction mechanisms. Understanding these pathways is fundamental to predicting product formation, optimizing reaction conditions, and designing new synthetic strategies. Key areas of investigation include the stability of transient intermediates and the factors that dictate stereoselectivity in asymmetric reactions.

Investigation of Intermediate Stability

The stability of reaction intermediates often determines the feasibility and outcome of a chemical transformation. In the chemistry of pyrrolidines, various transient species such as iminium ions, radical cations, and coordinated complexes play pivotal roles.

Recent research has shed light on an unprecedented dehydrogenative aromatization sulfonylation reaction of 1-benzylpyrrolidine. d-nb.info Mechanistic studies, including control experiments, have demonstrated that the reaction proceeds through several key intermediates. The proposed catalytic cycle begins with the oxidation of the pyrrolidine to form an enamine intermediate. Regioselective addition of a sulfonyl radical to this enamine generates a carbon-centered radical intermediate, which is then further oxidized to an iminium ion. d-nb.info The stability of this iminium ion intermediate is crucial for the subsequent aromatization step. The comprehensive optimization of the reaction revealed that a counter anion is needed to stabilize the iminium ion intermediate. d-nb.info

In other transformations, such as the nucleophilic ring-opening of epoxides, the structure and stability of intermediates are equally critical. For instance, the regio- and stereospecific synthesis of trans-4-amino-1-benzylpiperidin-3-ols from 1-benzyl-3,4-epoxypiperidine is believed to be promoted by the bidentate coordination of the epoxide, which organizes the intermediate for a specific reaction pathway. arkat-usa.org The stability of intermediates can also be influenced by neighboring group participation, where adjacent functional groups assist in the reaction. In related cyclic amines, the formation of a bicyclic aziridinium (B1262131) ion as a reactive intermediate has been shown to dictate the final product distribution in nucleophilic substitution reactions. researchgate.net

Palladium-catalyzed reactions, which are common in modern organic synthesis, often involve the formation of stable, characterizable intermediates. For example, a three-component synthesis of α-substituted amides involves the oxidative addition of an in situ generated N-acyliminium species to a Pd(0) complex, which furnishes a stable, chelated palladium adduct. beilstein-journals.org The isolation and characterization of such intermediates provide invaluable insight into the reaction mechanism.

Intermediate TypeGenerating ReactionRole in MechanismSource
Iminium IonDehydrogenative aromatizationPrecursor to aromatization d-nb.info
Carbon-Centered RadicalSulfonyl radical addition to enamineKey intermediate for C-S bond formation d-nb.info
Coordinated Epoxide ComplexNucleophilic ring-openingDirects regio- and stereoselectivity arkat-usa.org
Bicyclic Aziridinium IonNeighboring group participationAmbident electrophile in substitution reactions researchgate.net
Chelated Palladium AdductOxidative addition of N-acyliminiumStable intermediate in Pd-catalyzed coupling beilstein-journals.org

Understanding Stereochemical Outcomes in Asymmetric Syntheses

The synthesis of enantiomerically pure pyrrolidine derivatives is of significant interest due to their prevalence in pharmaceuticals and natural products. nih.gov Understanding and controlling the stereochemical outcome of asymmetric syntheses is therefore a primary goal for synthetic chemists.

A notable advancement is the "clip-cycle" strategy for the asymmetric synthesis of substituted pyrrolidines. core.ac.ukacs.org In this methodology, a Cbz-protected bis-homoallylic amine is reacted with a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. core.ac.uk Density Functional Theory (DFT) studies have been instrumental in elucidating the stereochemical pathway, supporting the aza-Michael cyclization as the rate- and stereochemistry-determining step. acs.org These computational studies correctly predicted the absolute configuration of the major enantiomer, highlighting the power of mechanistic investigation in understanding stereocontrol. core.ac.ukacs.org

The stereochemical outcome can also be directly influenced by the chirality of the catalyst or starting materials. In the synthesis of new pyrrolidine-based organocatalysts, the diastereoselective allylation of chiral imines followed by hydrozirconation/iodination yields either syn- or anti-pyrrolidines. beilstein-journals.org When these catalysts are used in subsequent asymmetric Michael additions, the stereochemistry of the product is dependent on the configuration of the catalyst employed. beilstein-journals.org

Lithium amide conjugate addition offers another powerful method for controlling stereochemistry in the synthesis of 3,4-substituted aminopyrrolidines. psu.edu This technique provides access to both anti- and syn-diastereomers with high diastereomeric and enantiomeric excess through the controlled functionalization of a β-amino enolate intermediate. psu.edu Similarly, copper-catalyzed asymmetric dipolar cycloadditions of azomethine ylides have been shown to produce highly substituted pyrrolidines with excellent control over both diastereoselectivity and enantioselectivity. researchgate.net

Asymmetric MethodKey Step for StereocontrolMechanistic InsightOutcome
'Clip-Cycle' SynthesisIntramolecular aza-Michael cyclizationRate- and stereochemistry-determining step confirmed by DFTHigh enantioselectivity
OrganocatalysisMichael addition using chiral pyrrolidine catalystStereochemistry of product determined by syn- or anti-catalyst configurationEnantioselectivities up to 85% ee
Lithium Amide Conjugate AdditionFunctionalization of β-amino enolateControlled formation of anti- and syn-isomersHigh de and ee
Copper-Catalyzed Cycloaddition[3+2] Cycloaddition of azomethine ylidesCatalyst-controlled facial selectivityHigh d.r. (>20:1) and ee (>98%)

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Benzylpyrrolidin-3-amine, providing detailed information about the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) allows for the identification and assignment of hydrogen atoms in the structure of this compound. The spectrum displays characteristic signals for the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the pyrrolidine (B122466) ring. The integration of these signals corresponds to the number of protons, while their multiplicity (singlet, doublet, triplet, multiplet) reveals information about neighboring protons.

Predicted ¹H NMR data in chloroform-d (B32938) (CDCl₃) highlights distinct chemical shifts for each proton environment ichemical.com. The five protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.21-7.32 ppm). The benzylic protons (CH₂) attached to the pyrrolidine nitrogen are observed as a singlet or a pair of doublets around δ 3.60 ppm. The protons on the pyrrolidine ring itself present more complex signals, with the methine proton at the chiral center (C3) appearing as a multiplet, and the various methylene (B1212753) protons (C2, C4, C5) showing distinct multiplets due to their diastereotopic nature and coupling with adjacent protons ichemical.com.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Assignment
7.21-7.32 m 5H (Aromatic C₆H₅)
3.60 d 2H (Benzylic CH₂)
3.49-3.51 m 1H (Pyrrolidine C3-H)
2.68-2.74 m 2H (Pyrrolidine ring CH₂)
2.46-2.48 m 1H (Pyrrolidine ring CH₂)
2.18-2.33 m 2H (Pyrrolidine ring CH₂)
1.61 s 2H (Amine NH₂)
1.48-1.50 m 1H (Pyrrolidine ring CH₂)

Data based on predicted values in CDCl₃ ichemical.com.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in this compound produces a distinct signal. The spectrum typically shows signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the aromatic carbons resonate in the downfield region (typically δ 125-140 ppm), while the aliphatic carbons of the pyrrolidine ring and the benzylic carbon appear in the upfield region (typically δ 25-65 ppm). The assignment of these signals can be confirmed using two-dimensional NMR techniques like HSQC and HMBC, which correlate carbon atoms with their attached protons springermedizin.de.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Chemical Shift (δ ppm) Assignment
138-140 Quaternary Aromatic C
128-129 Aromatic CH
126-127 Aromatic CH
~60 Benzylic CH₂
~60 Pyrrolidine C2/C5
~50 Pyrrolidine C3
~35 Pyrrolidine C4

For more advanced structural investigations, particularly of organometallic complexes involving this compound or its derivatives, multinuclear NMR is employed. Studies on the mixed aggregates formed between chiral 3-aminopyrrolidine (B1265635) lithium amides and other organolithium compounds utilize a combination of ¹H, ⁶Li, ¹³C, and ¹⁵N NMR. This approach provides critical insights into the stoichiometry, conformation, and bonding within these complex structures. For example, low-temperature NMR studies combined with DFT calculations have shown that lithium chelation forces the aminopyrrolidine ligand to adopt a specific conformation, which can be confirmed through double-labeling experiments using ¹⁵N and ⁶Li isotopes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The nominal molecular weight of the compound is 176 g/mol nist.gov.

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner. The mass spectrum of (3R)-(-)-1-Benzyl-3-aminopyrrolidine shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 176. The most prominent fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum nist.gov. Another significant fragmentation involves alpha-cleavage of the pyrrolidine ring, resulting in the loss of substituents adjacent to the nitrogen atoms.

Table 3: Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z Proposed Fragment Ion Description
176 [C₁₁H₁₆N₂]⁺ Molecular Ion (M⁺)
91 [C₇H₇]⁺ Tropylium cation (Base Peak)
85 [C₅H₉N]⁺ Pyrrolidine ring fragment post-benzyl loss
70 [C₄H₈N]⁺ Iminium ion from ring cleavage

Data sourced from the NIST WebBook for (3R)-(-)-1-Benzyl-3-aminopyrrolidine nist.gov.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the exact mass of the molecule with high precision, allowing for the unambiguous confirmation of its elemental formula (C₁₁H₁₆N₂) rsc.org.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A typical method involves reverse-phase chromatography, where the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica).

A polar mobile phase, commonly a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to ensure proper ionization and peak shape, is used to elute the compound. Detection is usually performed with a UV detector, as the benzyl group provides a strong chromophore. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels for synthesized batches are typically expected to be greater than 95% csic.es.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers, (R)- and (S)-1-Benzylpyrrolidin-3-amine. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial, especially for pharmaceutical applications where one enantiomer may have the desired biological activity while the other is inactive or even detrimental.

Chiral HPLC is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used.

A specific method developed for a closely related derivative provides a clear example of this separation. The baseline separation of enantiomers was achieved on a CHIRALPAK IB-3 column nih.gov. The distinct retention times allow for the quantification of each enantiomer and the calculation of the enantiomeric excess of the sample nih.gov.

Table 4: Example Chiral HPLC Method for Separation of this compound Derivatives

Parameter Condition
Column CHIRALPAK IB-3 (4.6 x 250 mm, 3 µm)
Mobile Phase n-hexane / (Isopropanol + 0.1% Triethylamine) (90:10, v/v)
Flow Rate 1.0 mL/min
Retention Time (t_R) (S)-enantiomer: ~13.1 min
(R)-enantiomer: ~15.3 min

Method based on the analysis of N-benzylpyrrolidine sulfonamide derivatives nih.gov.

X-Ray Diffraction for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, crystallographers can construct a three-dimensional electron density map of the molecule and from that, determine the positions of the individual atoms. researchgate.net

A thorough search of the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures, and other scientific literature did not yield a publicly available crystal structure for this compound. biokeanos.com This suggests that while the compound is commercially available and used in synthesis, its specific crystal structure may not have been published in the accessible scientific literature. nih.govacs.org

However, X-ray diffraction has been used to characterize derivatives and more complex molecules containing the 1-benzylpyrrolidine (B1219470) moiety. For instance, the crystal structures of various cobalt(III) complexes incorporating chiral trans-3,4-diamino-1-benzylpyrrolidine have been determined, confirming the coordination geometry and the stereochemistry of the ligands. mdpi.com Similarly, the structures of butyrylcholinesterase inhibitors that feature a pyrrolidine ring have been elucidated using XRD to understand their binding interactions with the enzyme. nih.gov

To illustrate the type of data obtained from an X-ray diffraction experiment, the crystallographic data for a related piperidine (B6355638) derivative, [1-(Toluene-4-Sulfonyl)-piperidin-4-yl]-methanol, is presented below. This example demonstrates the detailed structural parameters that would be determined for this compound if a suitable single crystal were analyzed. tandfonline.com

Illustrative Crystallographic Data for [1-(Toluene-4-Sulfonyl)-piperidin-4-yl]-methanol tandfonline.com

Parameter Value
Chemical FormulaC13H19NO3S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2490(13)
b (Å)11.4710(9)
c (Å)20.997(3)
α (°)90
β (°)116.344(3)
γ (°)90
Volume (ų)2212.2(5)
Z4

This data defines the unit cell of the crystal, which is the basic repeating unit of the crystal lattice. The parameters 'a', 'b', and 'c' are the lengths of the sides of the unit cell, and 'α', 'β', and 'γ' are the angles between them. The space group describes the symmetry elements present in the crystal. Such data, when available, provides unequivocal structural confirmation. tandfonline.com

Structure Activity Relationship Sar Studies and Drug Discovery Applications

Rational Design of Derivatives for Target Engagement

The rational design of 1-benzylpyrrolidin-3-amine derivatives involves a targeted approach to synthesis, aiming to create molecules that can effectively interact with specific biological targets. This process often begins with a lead compound, such as this compound itself, which serves as a versatile intermediate for synthesizing a variety of bioactive molecules. chemimpex.com Chemists utilize its structure to develop drugs with potentially enhanced efficacy. chemimpex.com

The design strategy frequently involves modifying the core structure in several key areas: the benzyl (B1604629) group, the pyrrolidine (B122466) ring, and the 3-amino group. For instance, in the development of nootropic agents, nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidin-2-one), a structurally related compound, was chosen as a basic substance for chemical modification to explore the relationship between structure and nootropic activity. uran.ua The synthesis of new derivatives often involves multi-step processes, which can be optimized to improve yields and reduce the number of stages. uran.ua By systematically altering substituents and observing the resulting changes in biological activity, researchers can build a comprehensive SAR profile, guiding the design of next-generation compounds with improved target engagement and therapeutic potential.

Influence of Stereochemistry on Biological Activity

The this compound scaffold contains a chiral center at the C-3 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images: the (R)-enantiomer and the (S)-enantiomer. The spatial orientation of the amino group is different in each enantiomer, which can lead to significant differences in their biological profiles. nih.gov This is because the binding pocket of a target protein is structured to accommodate a specific three-dimensional shape, and only one enantiomer may fit optimally to elicit the desired biological response. mdpi.com

For example, studies on related chiral compounds have shown that different stereoisomers can have vastly different potencies and even different biological activities. mdpi.com In the case of nebracetam and its analogues, which also contain an asymmetric carbon atom, molecular docking studies were conducted taking isomerism into account to predict their interaction with biological targets. uran.ua The use of enantiomerically pure starting materials, such as (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine, is crucial in asymmetric synthesis to produce chiral pharmaceuticals with a specific, desired stereochemistry. chemimpex.com This ensures that the final drug product has the intended therapeutic effect and minimizes potential off-target effects that could arise from the less active or inactive enantiomer.

Table 1: Influence of Stereoisomers on Biological Activity

Compound ClassEnantiomerGeneral Observation on ActivityReference
Chiral Pyrrolidines(R) vs. (S)The spatial orientation of substituents can lead to different binding modes to enantioselective proteins, resulting in distinct biological profiles. nih.gov
3-Br-acivicin Derivatives(5S, αS) vs. other isomersOnly the (5S, αS) "natural" isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake by cells. mdpi.com
Nebracetam Analogues(R) vs. (S)Isomerism is a key consideration in molecular docking studies to predict binding affinity and nootropic activity. uran.ua

Modulation of Receptor Affinity through Structural Modifications

The affinity of a ligand for its receptor can be finely tuned by making specific structural modifications to the lead compound. For this compound derivatives, key areas for modification include the benzyl group and the pyrrolidine ring itself.

For example, in a study of piperidine-based compounds targeting the serotonin (B10506) transporter (SERT), the addition of a benzyl group was found to be a critical factor. nih.gov Docking studies revealed that π-π interactions between the aromatic ring of a ligand and phenylalanine residues (Phe335 and Phe341) at the transporter's central site were important for binding. nih.gov Similarly, modifications to the benzyl ring of this compound derivatives, such as the introduction of substituents (e.g., chloro, bromo, methoxy (B1213986) groups) at various positions (ortho, meta, para), can alter the electronic properties and steric profile of the molecule. These changes can enhance or reduce interactions with the target, thereby modulating binding affinity. For instance, a 3-chlorobenzyl group was incorporated into piperidine (B6355638) derivatives to explore its effect on SERT and acetylcholinesterase inhibition. nih.govmdpi.com

Modifications to the pyrrolidine ring and its nitrogen atom are also critical for optimizing biological activity. The nitrogen atom of the pyrrolidine ring is basic, and its basicity can be altered by substituents, which in turn affects the molecule's ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds with the target receptor. nih.gov

SAR studies on various pyrrolidine-containing compounds have shown that:

Substituents at C-2 can significantly shift the basicity of the pyrrolidine nitrogen. nih.gov

Substituents at C-4 can influence the puckering of the five-membered ring, affecting the spatial orientation of other substituents. nih.gov

Substituents at C-3 , as seen in a series of pyrrolidine-2,5-diones, can directly influence anticonvulsant activity. nih.gov

In the context of this compound, the primary amine at the C-3 position is a key pharmacophoric feature and a common point for derivatization to explore new interactions with a target.

Table 2: Effects of Structural Modifications on Receptor Affinity

Modification AreaType of ModificationPotential Effect on Receptor AffinityReference
Benzyl Group Introduction of substituents (e.g., Cl, Br, OCH₃) on the phenyl ring.Alters electronic and steric properties, potentially enhancing π-π or hydrophobic interactions. nih.govmdpi.com
Change in linker between phenyl and nitrogen.Modifies flexibility and orientation of the aromatic ring within the binding pocket.
Pyrrolidine Ring Substituents at C-2.Modulates the basicity of the pyrrolidine nitrogen, affecting ionic interactions. nih.gov
Substituents at C-4.Influences ring conformation, altering the 3D shape of the molecule. nih.gov
Derivatization of the C-3 amino group.Introduces new functional groups capable of forming additional hydrogen bonds or other interactions. nih.gov

Targeting Neurotransmitter Systems

Derivatives of this compound are particularly valuable for their ability to interact with various neurotransmitter systems in the central nervous system (CNS). chemimpex.com Their structural features make them suitable scaffolds for designing ligands that can target receptors and transporters for neurotransmitters like acetylcholine (B1216132), serotonin, and dopamine (B1211576). nih.gov

A key example is the targeting of the cholinergic system. The deterioration of cholinergic neurons and the resulting deficiency in the neurotransmitter acetylcholine (ACh) is a primary cause of cognitive decline in conditions like Alzheimer's disease. nih.gov The related compound nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) has been shown to act as an agonist of the M1 muscarinic acetylcholine receptor and to enhance cholinergic functions in the hippocampus. uran.ua This highlights the potential of the 1-benzylpyrrolidine (B1219470) scaffold to develop agents that can modulate cholinergic neurotransmission. uran.ua

Furthermore, the scaffold has been explored for its potential to interact with the serotonin system. Selective serotonin reuptake inhibitors (SSRIs) are widely used to treat depression, which often co-occurs with neurodegenerative diseases. nih.gov Research into multitargeted ligands has investigated benzyl-substituted heterocycles for their ability to simultaneously inhibit acetylcholinesterase (the enzyme that breaks down ACh) and the serotonin transporter (SERT). nih.gov These studies underscore the versatility of the benzyl-heterocycle motif in designing CNS-active agents that can modulate multiple neurotransmitter pathways, offering a potential strategy for treating complex neurological disorders. chemimpex.comnih.gov

Dopamine D3 and D4 Receptor Antagonism

Derivatives of this compound have been investigated as potent antagonists for dopamine D3 and D4 receptors, which are key targets in the development of antipsychotic medications. Structure-activity relationship studies have revealed that the N-substituent on the pyrrolidine ring plays a critical role in determining the affinity and selectivity for these receptor subtypes. dergipark.org.tr

A notable example is the compound (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, also known as YM-43611. This derivative has demonstrated high affinity for both D3 and D4 receptors. dergipark.org.tr Research indicates that dopamine receptors exhibit varying tolerance for the bulkiness of substituents on the benzamide (B126) nucleus, with the order being D4 > D3 > D2. dergipark.org.tr This differential tolerance allows for the design of selective antagonists. YM-43611, for instance, shows a 110-fold selectivity for the D4 receptor and a 10-fold preference for the D3 receptor over the D2 receptor. dergipark.org.tr

Further research into N-(1-benzylpyrrolidin-3-yl)arylbenzamides has solidified the importance of this scaffold in creating potent and selective antagonists for the human D4 receptor. nih.gov

Table 1: Binding Affinity of YM-43611 for Dopamine Receptors

Receptor Subtype Binding Affinity (Ki)
Dopamine D3 21 nM
Dopamine D4 2.1 nM

Data sourced from a study on (S)-N-(3-pyrrolidinyl)benzamide derivatives. dergipark.org.tr

Serotonin Receptor Affinity Modulation

The this compound framework has also been instrumental in the development of compounds that modulate serotonin (5-HT) pathways. Specifically, derivatives have been synthesized to act as selective dual inhibitors of serotonin and noradrenaline (NA) reuptake, a common strategy for antidepressant therapies.

Studies on N-benzyl-N-(pyrrolidin-3-yl)carboxamides and N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have produced compounds that exhibit effective dual 5-HT and NA reuptake inhibition while maintaining good selectivity over the dopamine (DA) transporter. nih.govmdpi.com This demonstrates the scaffold's adaptability in shifting from dopamine receptor antagonism to monoamine transporter inhibition through targeted chemical modifications. The research in this area has led to the identification of preclinical candidates with drug-like physicochemical properties suitable for central nervous system (CNS) applications. mdpi.com

Cholinesterase Inhibition (AChE and BuChE)

In the context of Alzheimer's disease (AD), inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy. The this compound scaffold has been successfully incorporated into potent BuChE inhibitors. ebi.ac.uk

Research has yielded derivatives that are potent inhibitors of BuChE. For example, compounds 24b and 25b, which are based on the this compound structure, have been identified as the most potent inhibitors in their series, with IC50 values in the low micromolar range. ebi.ac.uk This highlights the scaffold's utility in designing agents that can modulate cholinergic neurotransmission, a key factor in the symptomatic treatment of AD.

Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity

Compound BuChE IC50
24b 2.39 µM
25b 1.94 µM

Data from a study on 1-benzylpyrrolidine-3-amine-based multifunctional agents. ebi.ac.uk

Multi-Target-Directed Ligand (MTDL) Design in Neurodegenerative Diseases

The complex nature of neurodegenerative diseases like Alzheimer's has spurred the development of Multi-Target-Directed Ligands (MTDLs), single molecules designed to interact with multiple pathological targets simultaneously. mdpi.com The this compound scaffold is a key component in the design of such multifunctional agents, which aim to address various facets of AD pathology, including cholinesterase activity, amyloid-beta (Aβ) and tau protein aggregation, and beta-secretase (BACE-1) activity. nih.govebi.ac.uk

Anti-aggregating Properties against Amyloid Beta (Aβ) and Tau Protein

A critical aspect of disease-modifying therapies for Alzheimer's is the prevention of protein aggregation. Derivatives of the this compound structure have shown promising dual anti-aggregating effects against both Aβ and tau protein, the two main pathological hallmarks of AD. nih.govebi.ac.uk

In cell-based assays, certain derivatives efficiently inhibit the aggregation of both Aβ and tau protein at a concentration of 10 µM. ebi.ac.uk For instance, compound 25b demonstrated a 49% inhibition of Aβ aggregation and a 54% inhibition of tau aggregation. ebi.ac.uk Another study on related 1-benzylamino-2-hydroxyalkyl derivatives identified compounds with even more potent dual-inhibitory activity. Compound 18 from this series showed an 80.0% inhibition of Aβ42 aggregation and a 68.3% inhibition of tau aggregation at the same concentration. nih.gov

Table 3: Inhibition of Aβ and Tau Protein Aggregation at 10 µM

Compound Aβ Aggregation Inhibition Tau Aggregation Inhibition
24b 45% 53%
25b 49% 54%
18 80.0% 68.3%

Data compiled from studies on multifunctional this compound and 1-benzylamino-2-hydroxyalkyl derivatives. nih.govebi.ac.uk

Beta-Secretase (BACE-1) Inhibition

The enzyme beta-secretase (BACE-1) is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of Aβ peptides. mdpi.com Therefore, BACE-1 inhibition is a major goal for disease-modifying treatments for Alzheimer's. The this compound scaffold has been integrated into MTDLs that also target this crucial enzyme.

Research on 1-benzylamino-2-hydroxyalkyl derivatives has produced compounds with a balanced profile of activities, including BACE-1 inhibition. nih.gov For example, a potent dual Aβ and tau aggregation inhibitor, compound 18, also exhibited inhibitory activity against human BACE-1 (hBACE1) with an IC50 value of 41.6 µM. nih.gov This demonstrates the scaffold's potential in creating comprehensive MTDLs that can interfere with the production of Aβ peptides.

Table 4: BACE-1 Inhibitory Activity

Compound hBACE1 IC50
18 41.6 µM

Data from a study on multifunctional 1-benzylamino-2-hydroxyalkyl derivatives. nih.gov

Antioxidant Activity (ABTS and FRAP assays)

Oxidative stress is another significant factor contributing to the pathology of neurodegenerative diseases. Consequently, incorporating antioxidant properties into MTDLs is a desirable strategy. Derivatives based on the this compound structure have been shown to possess antioxidant capabilities. ebi.ac.uk

The antioxidant potential of these compounds has been confirmed through established in vitro assays. Specifically, these derivatives have demonstrated free radical scavenging capacity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and antioxidant activity in the FRAP (Ferric Reducing Antioxidant Power) assay. ebi.ac.uk This antioxidant activity complements the other therapeutic functions of these MTDLs, offering a more holistic approach to treating the multifaceted nature of neurodegenerative diseases.

Metal-Chelating Properties (e.g., Copper Ions)

Derivatives based on the this compound structure have demonstrated notable capabilities as metal-chelating agents. Research has highlighted the anti-Alzheimer's disease bioactivity profile of these compounds, which includes their function as chelators for a range of metal ions. Specifically, certain compounds from this class have shown selective copper (Cu²⁺) chelation, an important property in the context of neurodegenerative diseases where dysregulation of metal ions like copper can contribute to pathology.

Other Pharmacological Applications and Biological Activities

Antibacterial Activity

The pyrrolidine core structure is a recognized scaffold in the development of new therapeutic agents, including those with antimicrobial properties. Studies have explored the combination of the pyrrolidine ring with other heterocyclic systems to generate novel compounds with antibacterial effects. For instance, a series of thiazole-based pyrrolidine derivatives were synthesized and evaluated as potential antibacterial agents. biointerfaceresearch.com In these studies, certain derivatives showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com The compound featuring a 4-F-phenyl substituent was particularly effective against these Gram-positive strains while exhibiting low toxicity. biointerfaceresearch.com However, the outer membrane of Gram-negative bacteria often provides a barrier, leading to lower efficacy against strains like Escherichia coli and Salmonella typhimurium in these specific studies. biointerfaceresearch.com While these findings underscore the potential of the pyrrolidine scaffold in antibacterial drug design, literature specifically detailing the antibacterial activity of this compound itself is limited.

Potential Anti-inflammatory Agents

Pyrrolidine and its derivatives are acknowledged for their significant role in drug design and are utilized as intermediates for a wide array of bioactive molecules. nih.gov The therapeutic potential of the pyrrolidine scaffold extends to anti-inflammatory applications. A study focusing on new pyrrolidine derivatives, synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines, demonstrated notable anti-inflammatory effects in animal models. nih.gov The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model, a standard method for assessing the efficacy of potential anti-inflammatory drugs. nih.gov In this research, several of the newly synthesized pyrrolidine compounds showed significant anti-inflammatory and analgesic properties, with two compounds in particular, A-1 and A-4, being identified as having the highest effects. nih.gov These findings suggest that such derivatives could serve as promising lead compounds for the development of new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov

Table 1: Anti-Inflammatory Activity of Selected Pyrrolidine Derivatives This table is based on data for N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives, highlighting the potential of the core pyrrolidine structure.

Compound IDMaximum Inhibition (%)Time (hours)
A-157.013
A-248.243
A-350.873
A-455.263
A-552.633
Indomethacin64.033

Calcium-Sensing Receptor (CaR) Antagonism

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a critical role in calcium homeostasis. nih.gov Its modulation by agonists (calcimimetics) or antagonists (calcilytics) is a therapeutic strategy for various disorders. nih.govmdpi.com A review of the scientific literature, however, reveals a lack of available information directly linking this compound or its close derivatives to antagonism of the Calcium-Sensing Receptor. Known antagonists, such as NPS-2143, belong to different structural classes. selleckchem.com

Sigma-1 Receptor (σ1R) Affinity

Research into new benzylpiperazine derivatives has yielded compounds with very high affinity for the σ1R. nih.govnih.gov For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a Kᵢ value of 1.6 nM for the σ1R, with high selectivity over the σ2R subtype. nih.govnih.gov The piperazine (B1678402) and piperidine rings are six-membered heterocycles, structurally similar to the five-membered pyrrolidine ring of this compound. This structural analogy, particularly the shared N-benzyl motif, suggests that the 1-benzylpyrrolidine scaffold is a promising candidate for achieving high-affinity binding to the sigma-1 receptor.

Table 2: Sigma-1 Receptor (σ1R) Binding Affinities of Structurally Related Benzylpiperazine/Piperidine Derivatives

CompoundCore Scaffoldσ1R Kᵢ (nM)Selectivity (Kᵢ σ2/Kᵢ σ1)
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)Piperazine1.6886
Lead Compound (8)Piperazine3.9432
Haloperidol (Reference)Piperidine3.217

Computational Chemistry and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Benzylpyrrolidin-3-amine, this is crucial for understanding its potential as a scaffold in drug discovery.

Molecular docking simulations have been instrumental in exploring how derivatives of this compound interact with various protein targets. These studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, π-π stacking, and hydrophobic interactions.

For instance, in the context of developing multifunctional agents for Alzheimer's disease, derivatives of this compound have been docked into the active site of Butyrylcholinesterase (BuChE). nih.gov Simulations showed that the benzyl (B1604629) group can engage in π-π stacking interactions with key aromatic residues like Tryptophan (Trp82) located in the mid-gorge of the enzyme. mdpi.com Furthermore, the amine group of the pyrrolidine (B122466) scaffold is often predicted to form crucial hydrogen bonds or salt bridges with acidic residues, such as Aspartic acid (Asp70), in the peripheral anionic site (PAS) of BuChE. mdpi.com

Similarly, in cancer research, analogues of 1-benzylpyrrolidin-3-ol were docked against caspase-3, a key protease in apoptosis. monash.eduresearchgate.net These in silico studies predicted that the compounds bind within the active site, forming various non-covalent interactions with key residues, thereby suggesting a mechanism for inducing apoptosis in cancer cells. monash.eduresearchgate.net The stability of these predicted binding modes is often further validated through molecular dynamics (MD) simulations, which confirm that the ligand remains stably bound to the target protein over time. monash.eduresearchgate.net

Table 1: Summary of Predicted Ligand-Protein Interactions for this compound Derivatives

Target Protein Key Interacting Residues Type of Interaction Reference
Butyrylcholinesterase (BuChE) Trp82, Asp70 π-π stacking, Salt bridge mdpi.com
Butyrylcholinesterase (BuChE) Trp82, Ala328, Phe329, Tyr332 Electrostatic attraction, π-Alkyl interaction mdpi.com
Caspase-3 Active site residues Non-covalent supra-type interactions monash.eduresearchgate.net
Leishmania N-Myristoyltransferase (NMT) N/A Basic center interaction acs.org

Molecular docking is a primary tool for predicting whether a compound will engage with its intended biological target. By calculating a "docking score," which estimates the binding affinity, researchers can prioritize which derivatives of this compound are most likely to be active and warrant synthesis and biological testing.

This predictive power has been demonstrated in the development of inhibitors for various enzymes. For example, studies on dual inhibitors for Acetylcholinesterase (AChE) and BuChE found that the predicted binding modes and affinities from docking studies correlated well with the experimentally determined inhibitory activities (IC₅₀ values). mdpi.com Derivatives designed to optimize interactions identified in docking models, such as compound 14 in a study of multifunctional agents, showed exceptionally high potency against human BuChE (hBuChE), a result that was rationalized by its predicted binding mode. mdpi.com

This approach is not limited to enzyme inhibitors. In the search for agents against Leishmania, the this compound scaffold was incorporated into novel inhibitors of N-Myristoyltransferase (NMT). acs.org Docking and subsequent chemical tagging assays confirmed that compounds in the series demonstrated on-target activity within the parasite, validating the initial in silico predictions. acs.org Similarly, the scaffold has been explored for its potential to target kinases like PI5P4Kγ, where docking models guide the design of compounds with improved interactions. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic and conformational properties of this compound, complementing the interaction-focused data from molecular docking.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For pyrrolidine and piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or def2-TZVP, are employed to determine optimized geometries, charge distributions, and orbital energies. mdpi.comtandfonline.com

In studies of related structures, DFT has been used to analyze the stability and charge delocalization through Natural Bond Orbital (NBO) analysis. tandfonline.com These calculations can reveal key electronic features, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity. tandfonline.com For a cobalt(III) complex involving a trans-3,4-diamino-1-benzylpyrrolidine ligand, DFT calculations were essential to understand how metal coordination affects the basicity of the tertiary amine, showing it to be diminished compared to routine tertiary amines. mdpi.comsemanticscholar.org

Table 2: Typical Parameters for DFT Studies of Pyrrolidine/Piperidine Derivatives

Parameter Example Value/Method Purpose Reference
Theory Level Density Functional Theory (DFT) To calculate electronic structure mdpi.comtandfonline.com
Functional B3LYP, PBE0 Approximates the exchange-correlation energy mdpi.comtandfonline.com
Basis Set 6-31G(d,p), def2-TZVP Defines the atomic orbitals used in the calculation mdpi.comtandfonline.com
Analysis NBO, FMO, MEP To study charge delocalization, reactivity, and electrostatic potential tandfonline.comresearchgate.net

The five-membered pyrrolidine ring of this compound is not planar. It adopts puckered conformations to relieve ring strain, typically described as "envelope" or "twisted" forms. nih.gov In an envelope conformation, one atom deviates from the plane formed by the other four. This puckering significantly influences the three-dimensional shape of the molecule and the spatial orientation of its substituents (the benzyl group at N1 and the amine group at C3), which in turn affects how it can interact with a biological target. nih.gov

Inductive and stereoelectronic factors, such as the nature and position of substituents, control the preferred pucker of the ring. nih.gov For proline, a related structure, studies have shown that the ring can adopt "UP" and "DOWN" puckers, and the preference for one over the other depends on its local environment, such as its position within a protein's alpha-helix. nih.gov For this compound, computational conformational analysis can identify the lowest-energy puckered states, providing a realistic model of its structure in solution or within a protein's binding site. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a computational method that maps the electrostatic potential onto the electron density surface of a molecule. The resulting map visualizes the charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). This provides a powerful visual guide to the molecule's reactivity.

For derivatives of this compound, the MEP map would highlight the electronegative nitrogen atom of the 3-amino group as a region of negative potential, indicating its role as a hydrogen bond acceptor or a nucleophilic center. Conversely, the hydrogen atoms on the amine group would show positive potential, marking them as hydrogen bond donors. DFT calculations on a cobalt(III) complex of a closely related diamino-benzylpyrrolidine ligand used MEP analysis to visualize how coordination to the metal alters the electrostatic potential across the molecule's surface. mdpi.comsemanticscholar.org In another study on a benzylpiperidin-4-one derivative, MEP analysis was used to visualize chemical reactivity and charge distribution, helping to explain the molecule's interactions. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure, detailing electron density, atomic charges, and the stabilization energy associated with charge delocalization (hyperconjugation). uni-rostock.de

In NBO analysis, the wave function is transformed into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-rostock.de The delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors) is a key factor in stabilizing a molecule. The energy of these interactions, denoted as E(2), quantifies the extent of this stabilization.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction models are crucial in silico tools used in drug discovery to assess the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities early in the research process, reducing the likelihood of late-stage failures.

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule states that a compound is more likely to be orally absorbed if it meets the following criteria:

Molecular weight (MW) less than 500 g/mol

Log P (a measure of lipophilicity) less than 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Studies on derivatives of 1-benzylpyrrolidine-3-amine have shown that they often possess acceptable drug-like properties. For example, a series of 1-benzylpyrrolidine-3-amine-based inhibitors were found to have no violations of Lipinski's rule of five. jrespharm.com Similarly, certain pyridine (B92270) derivatives incorporating the 1-benzylpiperidine (B1218667) moiety adhere to this rule. mdpi.com However, more complex derivatives may exhibit violations; for instance, some (E)-3,5-bis(arylidene)-4-piperidones have a Log P value slightly above the recommended threshold. tandfonline.com

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

Property This compound (R)-1-Benzylpyrrolidin-3-amine 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-...-dicarbonitrile (Compound 5)
Molecular Formula C₁₁H₁₆N₂ nih.gov C₁₁H₁₆N₂ ambeed.com -
Molecular Weight 176.26 g/mol nih.govambeed.com 176.26 g/mol ambeed.com < 500 g/mol mdpi.com
H-Bond Donors 1 ambeed.com 1.0 ambeed.com Adheres to Lipinski's Rule mdpi.com
H-Bond Acceptors 2 ambeed.com 2.0 ambeed.com Adheres to Lipinski's Rule mdpi.com
Rotatable Bonds 2 ambeed.com 2 ambeed.com -
Topological Polar Surface Area (TPSA) 29.3 Ų nih.gov - < 140 Ų tandfonline.com
Consensus Log P - 1.36 ambeed.com -

| Lipinski's Rule Violations | 0 | 0 | 0 mdpi.com |

Note: Data is compiled from various sources and may be for different isomers or derivatives as indicated.

Prediction of Human Oral Absorption

The prediction of human oral absorption (%HOA) is a critical parameter for assessing the potential of an orally administered drug. Compounds with poor absorption are less likely to reach therapeutic concentrations in the bloodstream. In silico models can estimate %HOA based on various molecular descriptors.

For derivatives of 1-benzylpiperidine, a related structure, predictions have shown a high percentage of human oral absorption, ranging from approximately 79% to 96%. mdpi.com Furthermore, the topological polar surface area (TPSA) is another descriptor used to predict absorption. A TPSA value of less than 140 Ų is generally associated with good cell membrane penetration and intestinal absorption. tandfonline.com The calculated TPSA for this compound is 29.3 Ų, suggesting a high probability of good oral absorption. nih.gov

Toxicity Prediction

Computational toxicity prediction is an essential component of ADMET profiling, helping to flag compounds that may have adverse effects. These predictions are based on established structural alerts and statistical models derived from experimental data.

According to aggregated GHS information from ECHA C&L notifications, this compound is classified as toxic if swallowed. nih.gov It is also reported to cause skin and serious eye irritation and may cause respiratory irritation. nih.govambeed.com

Table 2: GHS Hazard Classification for this compound

Hazard Code Hazard Statement Classification Ratio
H301 Toxic if swallowed 95.2% nih.gov
H315 Causes skin irritation 97.6% nih.gov
H319 Causes serious eye irritation 97.6% nih.gov

Source: Aggregated GHS information provided to the ECHA C&L Inventory. nih.gov

While these classifications point to specific hazards, broader in silico toxicity studies on related new chemical entities, such as imidazo[1,2-a]pyridine-3-carboxamides, have predicted them to be non-toxic regarding carcinogenicity and cytotoxicity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for understanding the stability of a ligand-protein complex and the nature of their interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

3D-QSAR studies have been successfully applied to series of compounds containing the 1-benzylpiperidine scaffold, which is structurally related to 1-benzylpyrrolidine (B1219470). dovepress.comnih.gov For example, 3D-QSAR models have been developed to define the specific molecular determinants required for the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). dovepress.comnih.gov These studies help in creating 3D-pharmacophores, which are abstract representations of the key molecular features necessary for biological activity. nih.gov By identifying the crucial steric and electronic properties, QSAR models guide the rational design of new, more potent and selective inhibitors. dovepress.comtandfonline.com The statistical robustness of these models is often validated through cross-validation techniques, ensuring their predictive power for new chemical entities. dovepress.com

Preclinical and Clinical Research Prospects

In Vitro Biological Evaluation

The initial stages of drug discovery for 1-benzylpyrrolidin-3-amine derivatives heavily rely on in vitro assays to determine their biological activity and mechanism of action. These studies encompass both cell-based and enzyme inhibition assays to build a comprehensive profile of the compounds' effects at a molecular and cellular level.

Cell-Based Assays for Biological Activity

Cell-based assays are crucial for understanding the effects of this compound derivatives in a biological context. Studies have utilized various cell lines to investigate cytotoxicity, neuroprotective effects, and anti-aggregation properties.

Derivatives have been screened for their cytotoxic effects on human cancer cell lines, such as the HL-60 leukemia line. nih.gov Notably, certain 1-benzylpyrrolidin-3-ol analogues demonstrated selective cytotoxicity towards these cancer cells while showing milder effects on non-cancerous cell lines, suggesting a potential therapeutic window. nih.gov In the context of neurodegenerative diseases, derivatives have been evaluated for their neuroprotective capabilities in neuronal cell lines like PC12 and SH-SY5Y. For instance, some compounds showed a protective effect against oxidative stress induced by hydrogen peroxide (H₂O₂) in PC12 cells. chemsrc.com

Furthermore, a key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) and tau proteins. An in cellulo assay using Escherichia coli was employed to assess the ability of this compound-based compounds to inhibit this process. Specific derivatives were found to efficiently inhibit the aggregation of both Aβ and tau protein at micromolar concentrations. researchgate.net

Enzyme Inhibition Assays

A primary focus of research into this compound derivatives has been their role as enzyme inhibitors, a common strategy for treating various diseases. A wide range of enzymes has been targeted, with significant findings in the realm of neurodegenerative and metabolic disorders.

In the context of Alzheimer's disease, cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—are key targets. Numerous studies have reported the potent inhibitory activity of this compound derivatives against these enzymes. chemsrc.comresearchgate.netbohrium.com For example, compounds have been identified with submicromolar IC₅₀ values against both human and non-human cholinesterases. chemsrc.com Beyond cholinesterases, other enzymes implicated in Alzheimer's pathology, such as β-secretase (BACE-1) and monoamine oxidases (MAOs), have also been successfully targeted. researchgate.netosti.gov Derivatives have shown inhibitory activity against BACE-1, which is involved in the production of Aβ peptides. researchgate.netbohrium.com

The table below summarizes the enzyme inhibition data for selected this compound derivatives.

Compound/DerivativeTarget EnzymeIC₅₀ Value (µM)Source
Compound 25bButyrylcholinesterase (BuChE)1.94 researchgate.net
Compound 24bButyrylcholinesterase (BuChE)2.39 researchgate.net
Diphenylpropylamine derivative 10human Butyrylcholinesterase (hBuChE)7.22 bohrium.com
Diphenylpropylamine derivative 10human β-secretase (hBACE-1)41.60 bohrium.com
Compound 15bElectrophorus electricus AChE (eeAChE)0.39 chemsrc.com
Compound 15bhuman AChE (huAChE)1.49 chemsrc.com
Compound 15bhuman BuChE (huBChE)1.33 chemsrc.com
Compound 15jequine serum BuChE (eqBChE)0.16 chemsrc.com
Compound 15jhuman AChE (huAChE)1.25 chemsrc.com
Compound 15jhuman BuChE (huBChE)0.66 chemsrc.com
Benzothiazole-isoquinoline analog 4gMonoamine Oxidase (MAO)14.80 osti.gov

In Vivo Efficacy Studies

Following promising in vitro results, select this compound derivatives have been advanced to in vivo studies to assess their efficacy in animal models. These studies provide critical information on the potential therapeutic effects of the compounds in a whole-organism setting.

In models relevant to central nervous system disorders, particularly Alzheimer's disease, derivatives have been tested for their ability to improve cognitive function. The Morris water maze test, a widely used behavioral assay to study spatial learning and memory, was employed in mouse and rat models where cognitive deficits were induced by scopolamine. chemsrc.comnih.gov Administration of specific this compound derivatives led to a noticeable amelioration of memory impairment in these models, confirming the potential of these compounds to address cognitive symptoms. chemsrc.comnih.gov The Y-maze test has also been used to corroborate these findings. nih.gov

Beyond the central nervous system, other in vivo studies have demonstrated the anti-inflammatory potential of this class of compounds. In a carrageenan-induced paw edema assay in rats, a model for acute inflammation, certain derivatives exhibited significant anti-inflammatory activity, reducing edema by up to 65.03%, comparable to the standard drug celecoxib. tandfonline.com

Development of Novel Therapeutic Agents

The collective in vitro and in vivo data strongly support the continued development of this compound-based compounds as novel therapeutic agents. The core structure provides a versatile scaffold that can be modified to create multifunctional ligands targeting several aspects of a disease's pathology simultaneously.

Central Nervous System Disorders

The most significant therapeutic prospect for this compound derivatives is in the treatment of central nervous system (CNS) disorders, particularly Alzheimer's disease. researchgate.netnih.gov The complex nature of this neurodegenerative disease necessitates a multi-pronged therapeutic approach. Researchers have successfully designed derivatives that act as multifunctional agents, simultaneously targeting different pathological pathways. researchgate.netbohrium.com

These agents often combine inhibitory activity against key enzymes like cholinesterases (AChE and BuChE) and BACE-1 with the ability to prevent the aggregation of Aβ and tau proteins. researchgate.netbohrium.comnih.gov This multi-target strategy aims to provide both symptomatic relief (by boosting acetylcholine (B1216132) levels) and potentially disease-modifying effects (by tackling the underlying proteinopathies). The development of this compound based compounds as apoptotic agents for certain cancers has also been explored. nih.gov The inherent ability of some of these derivatives to cross the blood-brain barrier further enhances their potential as CNS-acting drugs. nih.govencyclopedia.pub

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The complex nature of Alzheimer's disease (AD) has propelled the development of multifunctional molecules that can address its various pathological aspects. nih.govmdpi.com Derivatives of this compound have emerged as a promising scaffold in this area, with researchers designing novel ligands with a range of biological activities. nih.govmdpi.comacs.org

Studies have focused on creating multi-target-directed ligands (MTDLs) that can simultaneously inhibit key enzymes, prevent protein aggregation, and chelate metal ions. nih.govmdpi.com For instance, novel this compound-based ligands have been synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BuChE) and beta-secretase 1 (BACE-1), enzymes implicated in AD pathogenesis. nih.govmdpi.com Furthermore, these compounds have demonstrated the ability to inhibit the aggregation of both amyloid-beta (Aβ) and tau protein, two hallmark pathological features of AD. nih.govacs.org

Certain derivatives have also shown significant antioxidant properties and the ability to selectively chelate metal ions like copper, which are thought to contribute to the oxidative stress observed in AD. nih.gov For example, compounds 24b and 25b were found to be potent inhibitors of BuChE and also effectively inhibited the aggregation of Aβ and tau protein at a concentration of 10 μM. nih.gov

Researchers have also explored hybrid molecules that combine the this compound moiety with other pharmacophores. mdpi.com This strategy aims to create compounds with a balanced activity profile against multiple targets. researchgate.net For instance, some derivatives have been designed to also antagonize the 5-HT6 serotonin (B10506) receptor, another target of interest in AD treatment. acs.org The development of these MTDLs represents a significant step forward in the search for more effective AD therapies. mdpi.comacs.org

Table 1: Investigated Activities of this compound Derivatives in the Context of Neurodegenerative Diseases

Derivative/Compound Investigated Activity Key Findings Citations
24b and 25b BuChE inhibition, Aβ and tau protein anti-aggregation, antioxidant, metal chelation Potent BuChE inhibitors; inhibited Aβ and tau aggregation at 10 μM. nih.gov
Carbazole derivative 22 Dual Aβ and Tau aggregation inhibition Improved lifespan and climbing abilities in a Drosophila model of AD. acs.org
Compound 12 5-HT6 receptor antagonism, cholinesterase inhibition, Aβ anti-aggregation Displayed balanced activity as a 5-HT6 receptor antagonist and cholinesterase inhibitor. acs.org
N-benzylpyrrolidine derivatives 4k and 4o Cholinesterase and BACE-1 inhibition, Aβ anti-aggregation, neuroprotection Showed balanced enzyme inhibition and potential to disassemble Aβ aggregates. researchgate.net

Anti-infective Applications

The pyrrolidine (B122466) scaffold, a core component of this compound, is a well-established feature in a number of compounds with antimicrobial properties. researchgate.net Research into the anti-infective potential of this compound derivatives is an emerging area.

One study detailed the synthesis of (S)-1-((R)-1-benzylpyrrolidin-3-yl)-N-(2-fluoroethyl)ethanamine, a derivative of this compound, as part of the development of novel anti-infective agents. patsnap.com While the specific antimicrobial activity of this particular compound was not detailed in the provided information, its synthesis underscores the interest in this chemical class for anti-infective applications. patsnap.com

The broader class of pyrrolidine derivatives has been investigated for a range of anti-infective activities, including antibacterial, antifungal, and antiviral properties. researchgate.net For example, various substituted N-benzhydrylpiperidin-4-amine derivatives have shown antifungal and antimicrobial activities. researchgate.net Furthermore, the synthesis of benzimidazole (B57391) derivatives, which can be derived from various amines, has yielded compounds with demonstrated antimicrobial activity. nih.gov These findings suggest that the this compound scaffold could serve as a valuable starting point for the development of new anti-infective drugs. nih.govicm.edu.pl

Table 2: Examples of Pyrrolidine and Related Derivatives in Anti-infective Research

Compound Class Investigated Activity Relevance Citations
(S)-1-((R)-1-benzylpyrrolidin-3-yl)-N-(2-fluoroethyl)ethanamine Synthesis for anti-infective agent development Demonstrates the use of the this compound scaffold in this field. patsnap.com
Substituted N-benzhydrylpiperidin-4-amine derivatives Antifungal, antimicrobial Highlights the anti-infective potential of related heterocyclic compounds. researchgate.net
Benzimidazole derivatives Antimicrobial Shows that amine-derived heterocyclic compounds can possess antimicrobial properties. nih.gov

Analgesic and Anti-inflammatory Potentials

The potential of this compound derivatives as analgesic and anti-inflammatory agents is another area of active investigation. The core pyrrolidine structure is found in various biologically active compounds, and its modification can lead to potent therapeutic effects. researchgate.net

Research has shown that derivatives of this compound can be used to synthesize compounds with potential anti-inflammatory activity. rsc.org For example, pyrimidine (B1678525) derivatives synthesized from various amines, including those with a pyrrolidine ring, have been screened for anti-inflammatory and analgesic activities. researchgate.net

One study focused on the development of benzoxazole (B165842) clubbed 2-pyrrolidinones as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in pain and inflammation. mdpi.com While not direct derivatives of this compound, this research highlights the therapeutic potential of modifying the pyrrolidine ring to target pathways involved in pain and inflammation. mdpi.com

Furthermore, a convenient synthetic route to 1-benzyl 3-aminopyrrolidine (B1265635) has been described, which could facilitate the development of new derivatives for pharmacological screening. researchgate.net The availability of efficient synthetic methods is crucial for exploring the structure-activity relationships of these compounds and optimizing their analgesic and anti-inflammatory properties.

Table 3: Research on Pyrrolidine Derivatives with Analgesic and Anti-inflammatory Potential

Compound Class/Derivative Target/Investigated Activity Key Findings Citations
Pyrimidine derivatives from amines Anti-inflammatory, analgesic Some synthesized compounds showed comparable or better activity than standard drugs. researchgate.net
Benzoxazole clubbed 2-pyrrolidinones Monoacylglycerol lipase (MAGL) inhibition Compounds 19 and 20 were identified as potent and selective MAGL inhibitors with analgesic effects in a formalin-induced nociception test. mdpi.com
1-Benzyl 3-aminopyrrolidine Synthesis Development of a convenient synthetic route facilitates further research. researchgate.net

Conclusion and Future Perspectives

Summary of Key Research Achievements

Research on 1-benzylpyrrolidin-3-amine has firmly established its significance as a versatile and valuable building block in medicinal chemistry. Key achievements include the development of efficient synthetic routes, including scalable industrial processes, and the successful incorporation of this scaffold into a variety of biologically active molecules. Its application in the synthesis of potent inhibitors for clinically relevant targets such as DPP-4 and various kinases demonstrates its broad utility. Furthermore, the development of multifunctional derivatives for complex diseases like Alzheimer's, exhibiting combined anti-cholinesterase, anti-aggregation, antioxidant, and metal-chelating properties, represents a significant advancement in the field.

Challenges and Opportunities in this compound Research

Despite the successes, challenges remain. The stereoselective synthesis of specific isomers can be complex and costly, requiring careful control of reaction conditions and potentially the use of expensive chiral catalysts or starting materials. nih.gov Ensuring high purity and avoiding by-products in large-scale synthesis is another hurdle. acs.org

However, these challenges also present opportunities. The development of more efficient and cost-effective stereoselective synthetic methods would greatly enhance the accessibility of this scaffold for research and development. nih.gov There is also a vast chemical space to be explored by creating novel derivatives through modification of the pyrrolidine (B122466) ring, the benzyl (B1604629) group, or the primary amine. This could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties for a wide range of therapeutic targets.

Broader Impact on Drug Discovery and Medicinal Chemistry

The research surrounding this compound has a broader impact on the field of drug discovery. It highlights the importance of saturated heterocyclic scaffolds in generating three-dimensional molecular diversity, which is increasingly recognized as a key factor for successful drug development. nih.gov The success of this particular building block encourages the exploration of other substituted pyrrolidines and related heterocycles for the discovery of new therapeutic agents. The multi-target approach employed in the development of Alzheimer's drug candidates based on this scaffold serves as a paradigm for designing therapies for other complex diseases with multiple underlying pathological mechanisms. nih.govmdpi.com In essence, this compound is not just a single compound of interest but a gateway to a rich area of medicinal chemistry with the potential to deliver the next generation of innovative medicines.

Q & A

Q. Safety & Compliance

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation or dermal exposure .
  • Ventilation : Conduct reactions in fume hoods to minimize vapor accumulation .
  • Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .
  • Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and neutralize with dilute acetic acid .

How can researchers address inconsistencies in physicochemical data across literature?

Q. Methodological Rigor

  • Data Triangulation : Cross-validate melting points, solubility, and spectral data using multiple sources (e.g., CAS registry vs. experimental reports) .
  • Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to identify variables affecting outcomes .
  • Collaborative Studies : Share raw data via platforms like PubChem to resolve discrepancies in toxicity or stability profiles .

What computational methods support the design of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding affinities .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetics .
  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

How to mitigate racemization during storage or synthesis?

Q. Methodological Consideration

  • Storage : Keep enantiopure samples at -20°C in amber vials to prevent light- or heat-induced racemization .
  • Synthesis : Use mild conditions (e.g., low-temperature alkylation) and avoid strong acids/bases that promote epimerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.